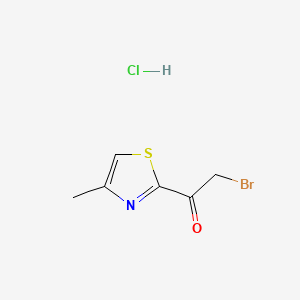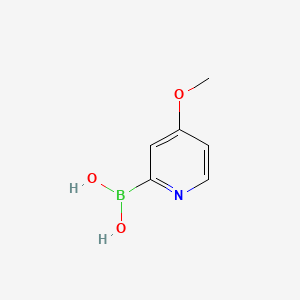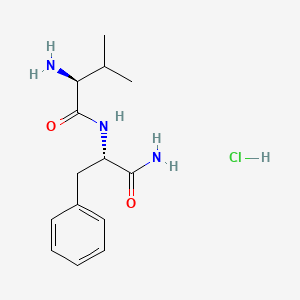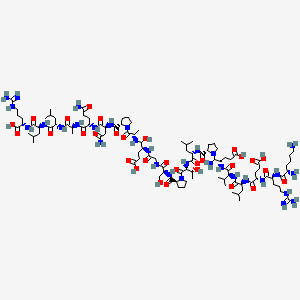
Mpeg-2000-dspe
Vue d'ensemble
Description
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-méthoxy-polyéthylène glycol-550 (DSPE-MPEG(550)) est un dérivé de phospholipide PEGylé. Il est composé d’un fragment hydrophobe de 1,2-distearoyl-sn-glycero-3-phosphoéthanolamine (DSPE) et d’une chaîne hydrophile de méthoxy-polyéthylène glycol (MPEG) avec une masse moléculaire de 550 Da . Ce composé est largement utilisé dans la formulation de liposomes et d’autres systèmes de libération de médicaments à base de nanoparticules en raison de ses propriétés amphiphiliques, qui améliorent la stabilité et la solubilité des nanoparticules .
Applications De Recherche Scientifique
DSPE-MPEG(550) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Drug Delivery: Used in the formulation of liposomes and other nanoparticle-based drug delivery systems to enhance the stability and solubility of the nanoparticles
Nanotechnology: Employed in the development of nanocarriers for targeted drug delivery and imaging.
Biocompatible Coatings: Utilized in the creation of biocompatible coatings for medical devices and implants.
Cell Culture: Applied in cell culture studies to improve cell adhesion and growth.
Mécanisme D'action
Le DSPE-MPEG(550) exerce ses effets grâce à sa nature amphiphile, qui lui permet de s’auto-assembler en micelles ou de s’intégrer dans des bicouches lipidiques. Cette propriété améliore la solubilité et la stabilité des médicaments hydrophobes dans les milieux aqueux. La chaîne MPEG fournit un revêtement « furtif » hydrophile qui réduit l’opsonisation et prolonge le temps de circulation des nanoparticules dans le sang .
Safety and Hazards
Orientations Futures
MPEG-2000-DSPE is essential for lipid nanoparticle formulations. It impacts the efficacy and quality of the drug products used in, and as such should be carefully characterized . The obtained results may be of importance in the development of new lipid nanoparticle-based drugs .
Relevant Papers There are several papers and resources that provide more information about this compound . These resources discuss its properties, uses, and relevance in scientific research and drug development.
Analyse Biochimique
Biochemical Properties
MPEG-2000-DSPE interacts with various biomolecules to exert its effects. It is a derivative of phosphatidylethanolamine and is used to increase the circulation time of liposomes and lipid nanoparticles (LNPs) in vivo . The hydrophilic PEG chains decrease interactions with the reticular-endothelial system and increase the size of the particles, both of which result in a lowered clearance rate from the body .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by increasing the hydrophilicity on the surface of liposomes, consequently increasing the longevity of liposomes in the blood circulation . This can have significant impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The hydrophilic PEG chains decrease interactions with the reticular-endothelial system and increase the size of the particles, both of which result in a lowered clearance rate from the body .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown that the binding site (amide bond) between hydrophilic PEG and hydrophobic DSPE fragment may be the key for recognizing and mediating the scavenging of PEGylated nanomedicines by anti-PEG IgM .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that repeated injections of PEGylated nanomedicines can lead to an accelerated clearance of the next dose of PEGylated nanomedicines, which is referred to as the accelerated blood clearance (ABC) phenomenon .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
It is known that it can form micelles in water, and the critical micelle concentration (CMC) is 102 times lower than that of surfactants . This suggests that this compound may localize in specific compartments or organelles within the cell.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du DSPE-MPEG(550) implique généralement la conjugaison du DSPE avec le MPEG par une liaison covalente. Le processus commence par l’activation du groupe carboxyle du DSPE à l’aide d’un agent de couplage tel que la N,N’-dicyclohexylcarbodiimide (DCC) ou la N-hydroxysuccinimide (NHS). Le DSPE activé est ensuite mis à réagir avec le MPEG en présence d’un catalyseur, tel que la 4-diméthylaminopyridine (DMAP), pour former le produit final .
Méthodes de production industrielle
Dans les milieux industriels, la production du DSPE-MPEG(550) suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour assurer un rendement élevé et une pureté élevée du produit. Le produit final est purifié à l’aide de techniques telles que la chromatographie sur colonne ou la recristallisation pour éliminer les matières premières non réagies et les sous-produits .
Analyse Des Réactions Chimiques
Types de réactions
Le DSPE-MPEG(550) subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Le processus de PEGylation lui-même est une réaction de substitution où le groupe carboxyle du DSPE est remplacé par la chaîne MPEG .
Réactifs et conditions courants
Agents de couplage : N,N’-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)
Catalyseurs : 4-diméthylaminopyridine (DMAP)
Solvants : Méthanol, chloroforme et eau tiède
Principaux produits
Le principal produit de la réaction de PEGylation est le DSPE-MPEG(550), les principaux sous-produits étant le DSPE et le MPEG non réagis .
Applications de la recherche scientifique
Le DSPE-MPEG(550) a un large éventail d’applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :
Libération de médicaments : Utilisé dans la formulation de liposomes et d’autres systèmes de libération de médicaments à base de nanoparticules pour améliorer la stabilité et la solubilité des nanoparticules
Nanotechnologie : Employé dans le développement de nanovecteurs pour la libération ciblée de médicaments et l’imagerie.
Revêtements biocompatibles : Utilisé dans la création de revêtements biocompatibles pour les dispositifs et implants médicaux.
Culture cellulaire : Appliqué dans les études de culture cellulaire pour améliorer l’adhésion et la croissance des cellules.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1,2-Distearoyl-sn-glycero-3-phosphoéthanolamine-polyéthylène glycol-2000 (DSPE-PEG(2000))
- 1,2-Distearoyl-sn-glycero-3-phosphoéthanolamine-polyéthylène glycol-5000 (DSPE-PEG(5000))
- 1,2-Distearoyl-sn-glycero-3-phosphoéthanolamine-polyéthylène glycol-10000 (DSPE-PEG(10000))
Unicité
Le DSPE-MPEG(550) est unique en raison de sa chaîne MPEG de poids moléculaire inférieur, qui offre des caractéristiques de solubilité et de stabilité différentes par rapport à ses homologues de poids moléculaire plus élevé. Cela le rend adapté à des applications spécifiques où un lipide PEGylé de poids moléculaire inférieur est requis .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Mpeg-2000-dspe can be achieved through a simple two-step reaction process. The first step involves the synthesis of Mpeg-2000, which is then reacted with dspe to form Mpeg-2000-dspe.", "Starting Materials": [ "Methoxy polyethylene glycol (MPEG-2000)", "Distearoyl phosphatidylethanolamine (DSPE)" ], "Reaction": [ "Step 1: Synthesis of Mpeg-2000", "a. Dissolve MPEG-2000 (10 g) in dichloromethane (50 mL) and cool the solution to 0°C.", "b. Add triethylamine (2.5 mL) dropwise to the solution, followed by the addition of 4-nitrophenyl chloroformate (2.5 g) in dichloromethane (10 mL) dropwise.", "c. Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.", "d. Wash the resulting solution with water and brine, then dry over magnesium sulfate and evaporate the solvent to obtain the crude product.", "e. Purify the crude product by column chromatography to obtain pure Mpeg-2000.", "Step 2: Synthesis of Mpeg-2000-dspe", "a. Dissolve DSPE (1 g) and Mpeg-2000 (1 g) in chloroform (50 mL) and stir the solution for 2 hours at room temperature.", "b. Remove the solvent by evaporation to obtain the crude product.", "c. Purify the crude product by column chromatography to obtain pure Mpeg-2000-dspe." ] } | |
Numéro CAS |
147867-65-0 |
Formule moléculaire |
C45H88NO11P |
Poids moléculaire |
850.2 g/mol |
Nom IUPAC |
[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C45H88NO11P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h42H,4-41H2,1-3H3,(H,46,49)(H,50,51) |
Clé InChI |
ULSDQCPIMGVPAF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC |
Apparence |
Physical solid |
Pureté |
95+% |
Numéros CAS associés |
156543-00-9 147867-65-0 |
Synonymes |
DSPE-MPEG-2000; MPEG-2000-DSPE; 1,2-Distearoyl-phosphatidylethanolamine-methyl-polyethyleneglycol conjugate-2000 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







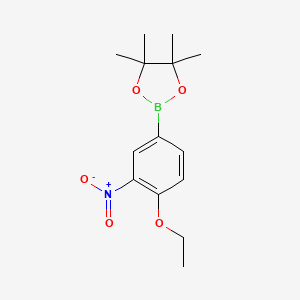
![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B594246.png)



